3-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide

Histamine H3 receptor GPCR ligand Radioligand binding

3-Methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide (CAS 1021025-20-6; molecular formula C16H24N6O2; molecular weight 332.41 g/mol) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, characterized by a morpholine substituent at the 4-position and an N-ethyl-3-methylbutanamide side chain at the N1 position. This compound has been identified as a ligand for the histamine H3 receptor, with documented binding affinity across both rat and human orthologs, and has also appeared in intellectual property related to phosphodiesterase IX (PDE9) inhibition.

Molecular Formula C16H24N6O2
Molecular Weight 332.408
CAS No. 1021025-20-6
Cat. No. B2577725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide
CAS1021025-20-6
Molecular FormulaC16H24N6O2
Molecular Weight332.408
Structural Identifiers
SMILESCC(C)CC(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCOCC3
InChIInChI=1S/C16H24N6O2/c1-12(2)9-14(23)17-3-4-22-16-13(10-20-22)15(18-11-19-16)21-5-7-24-8-6-21/h10-12H,3-9H2,1-2H3,(H,17,23)
InChIKeyWJQGZJHQKZURNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide (CAS 1021025-20-6): Chemical Identity and Procurement Baseline


3-Methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide (CAS 1021025-20-6; molecular formula C16H24N6O2; molecular weight 332.41 g/mol) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, characterized by a morpholine substituent at the 4-position and an N-ethyl-3-methylbutanamide side chain at the N1 position [1]. This compound has been identified as a ligand for the histamine H3 receptor, with documented binding affinity across both rat and human orthologs, and has also appeared in intellectual property related to phosphodiesterase IX (PDE9) inhibition [1] [2]. Its dual annotation in bioactivity databases—simultaneously as an H3 receptor ligand and a PDE9-related chemotype—distinguishes it from single-target pyrazolo[3,4-d]pyrimidine analogs commonly procured for kinase-focused screening campaigns.

1 Reported H3 receptor binding affinity supports chemotype-switch GPCR ligand screening and SAR campaigns.
2 Dual PDE9 patent annotation distinguishes this chemotype from kinase-dominated pyrazolo[3,4-d]pyrimidine tool compounds.
3 4-morpholino + N1-ethyl-3-methylbutanamide substitution pattern yields orthogonal target engagement vs. mTOR/SGK1 series.

Why Generic Pyrazolo[3,4-d]pyrimidine Substitution Fails for 3-Methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide


Pyrazolo[3,4-d]pyrimidines are a privileged scaffold exploited across diverse target classes—including mTOR, SGK1, Src-family kinases, PDEs, and adenosine receptors—yet subtle variations in substitution pattern produce profound selectivity shifts that render simple in-class substitution unreliable [1]. The specific combination of a 4-morpholino group and an N1-ethyl-3-methylbutanamide chain present in CAS 1021025-20-6 yields a pharmacophore profile (H3 receptor binding at low nanomolar Ki coupled with PDE9 patent annotation) that cannot be recapitulated by commonly available analogs such as 4-aminopyrazolo[3,4-d]pyrimidines (mTOR-biased), SI113 (SGK1-selective), or 6-aryl-4-morpholino derivatives (mTOR tool compounds) [1] [2]. Procurement of a generic pyrazolo[3,4-d]pyrimidine without this specific substitution vector risks target-class mismatch, confounding SAR interpretation, and wasted screening resources.

Generic 4-aminopyrazolo[3,4-d]pyrimidines may shift selectivity toward mTOR or adenosine receptors rather than H3/PDE9.
SI113 (SGK1-selective analog) lacks the morpholino and butanamide features; target engagement profile may not transfer.
6-Aryl-4-morpholino mTOR tools retain morpholino but alter N1 substitution, likely redirecting activity away from H3/PDE9.

Quantitative Differentiation Evidence for 3-Methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide vs. Comparator Compounds


Histamine H3 Receptor Binding Affinity: Single-Digit Nanomolar Ki Across Rat and Human Orthologs

CAS 1021025-20-6 demonstrates potent binding to the histamine H3 receptor, with a Ki of 1.48 nM at the rat receptor and 2 nM at the human receptor, as measured by displacement of [³H]RAMHA [1]. By comparison, the well-characterized clinical-stage H3 antagonist pitolisant (tiprolisant) exhibits a Ki of approximately 0.16–0.3 nM at the human H3 receptor—roughly 6- to 12-fold more potent—while many first-generation imidazole-based H3 antagonists (e.g., ciproxifan, Ki ~ 0.5–1 nM) are similarly more potent but carry CYP inhibition liabilities absent from this non-imidazole scaffold [2]. Within the pyrazolo[3,4-d]pyrimidine chemotype specifically, most analogs characterized in the primary literature target kinases (mTOR, SGK1) or adenosine receptors with negligible H3 activity, making CAS 1021025-20-6 one of very few pyrazolo[3,4-d]pyrimidines with quantified sub-5 nM H3 binding [3].

H3 Binding Affinity
Head-to-head
Ki = 1.48 nM (rat), 2 nM (human)
Supports H3 target engagement across rodent and human orthologs.
~6–12× less potent than pitolisant; >100–1000× more potent at H3 than kinase-focused pyrazolo[3,4-d]pyrimidines.
Histamine H3 receptor GPCR ligand Radioligand binding

Phosphodiesterase IX (PDE9) Inhibitory Activity: Patent-Annotated Chemotype with Defined IC50 Range

CAS 1021025-20-6 is structurally encompassed within the generic Markush claims of US Patent US9617269, which discloses N-substituted pyrazolo[3,4-d]pyrimidine ketone compounds as PDE9 inhibitors [1]. Within this patent family, closely related analogs (e.g., Compound WYQ-34, BDBM317083) demonstrate PDE9 IC50 values of 39 nM, while other N-substituted variants (WYQ-86: IC50 = 37 nM; WYQ-91: IC50 = 6 nM) establish a structure-activity landscape showing that the pyrazolo[3,4-d]pyrimidine scaffold with appropriate N1 substitution can achieve single-digit to sub-40 nM PDE9 inhibition [2]. The 3-methylbutanamide N1 substituent present in CAS 1021025-20-6 is closely related to the ketone-bearing side chains explicitly exemplified in the patent, placing this compound within a PDE9 inhibitor chemotype distinct from the more widely studied pyrazolo[3,4-d]pyrimidine kinase inhibitor series (mTOR, SGK1) [3].

PDE9 Chemotype
Class-level
Patent-exemplified analogs: IC50 6–39 nM
Class-level PDE9 inhibitor chemotype distinct from kinase series.
Direct IC50 for CAS 1021025-20-6 not publicly reported; verify in-house.
Phosphodiesterase IX PDE9 inhibitor cGMP signaling

Structural Differentiation: 4-Morpholino + N1-Ethyl-3-Methylbutanamide Substitution Pattern vs. Common Pyrazolo[3,4-d]pyrimidine Chemotypes

The substitution architecture of CAS 1021025-20-6—4-morpholino (hydrogen-bond acceptor, moderate steric bulk) combined with an N1-ethyl linker terminated by a 3-methylbutanamide moiety—differs systematically from the three dominant pyrazolo[3,4-d]pyrimidine chemotypes in the literature: (i) the WAY-600/WYE-687/WYE-354 series, which employs a 4-morpholino group but couples it with a 6-aryl substituent and N1-piperidinylmethylpyridine for mTOR inhibition (mTOR IC50 = 5–9 nM), with no reported H3 or PDE9 activity [1]; (ii) the SI113 series, which uses a 4-(2-phenylethyl)amino substitution at N1 for SGK1 inhibition (sub-micromolar cellular activity), lacking both the morpholino and the butanamide features [2]; and (iii) the 4-aminopyrazolo[3,4-d]pyrimidine adenosine receptor ligands, which replace the morpholino with primary/secondary amines and target adenosine A1/A2A receptors rather than H3 or PDE9 [3]. This unique substitution pattern drives the differentiated target-engagement profile documented above.

Substitution Pattern
Class-level
4-morpholino + N1-butanamide → H3/PDE9; mTOR/SGK1 comparators lack this dual profile.
Orthogonal target engagement enables selectivity control benchmarking.
WAY-600 (mTOR IC50 9 nM) shares 4-morpholino but redirects to mTOR via different N1.
Pyrazolo[3,4-d]pyrimidine Structure-activity relationship Chemical tool compound

Cross-Species H3 Receptor Binding Concordance: Rat Ki = 1.48 nM vs. Human Ki = 2 nM

CAS 1021025-20-6 exhibits near-identical binding affinity at rat (Ki = 1.48 nM) and human (Ki = 2 nM) histamine H3 receptors, with a rat/human Ki ratio of 0.74, indicating minimal species-dependent potency shift [1]. This contrasts with certain biphenyl-based H3 antagonist series, where rat/human Ki ratios can deviate by 3- to 10-fold, complicating preclinical-to-clinical translation [2]. For example, in the dibasic biphenyl H3 antagonist series reported by Bordi et al., several diastereomeric pairs showed >5-fold differences between rat and human H3 binding, necessitating careful species-matched compound selection for in vivo pharmacology [2]. The consistent cross-species affinity of CAS 1021025-20-6 reduces translational uncertainty.

Cross-Species H3 Binding
Head-to-head
Rat Ki 1.48 nM / Human Ki 2 nM; Ratio 0.74
Near-unity cross-species concordance supports translational pharmacology models.
Biphenyl-based H3 antagonists can show >5-fold rat/human divergence.
Histamine H3 receptor Species ortholog Translational pharmacology

High-Value Application Scenarios for 3-Methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide (CAS 1021025-20-6)


Chemotype-Switch H3 Receptor Antagonist Screening for CNS Drug Discovery

Programs seeking non-imidazole, non-biphenyl H3 receptor antagonists for wakefulness, cognition, or metabolic indications can deploy CAS 1021025-20-6 as a pyrazolo[3,4-d]pyrimidine-based starting point [1]. Its low-nanomolar H3 binding (Ki ≈ 1.5–2 nM) with consistent cross-species affinity (rat/human Ki ratio = 0.74) supports primary screening hit validation and preliminary in vivo proof-of-concept studies in rodent models without requiring species-specific analog synthesis [1]. This scenario is most relevant when existing H3 programs are constrained by imidazole-related CYP inhibition or biphenyl-related intellectual property limitations.

PDE9 Inhibitor Lead Optimization Leveraging Pyrazolo[3,4-d]pyrimidine Scaffold

CAS 1021025-20-6 serves as a structural entry point into the PDE9 inhibitor space claimed in US Patent 9617269, where N-substituted pyrazolo[3,4-d]pyrimidine ketones demonstrate PDE9 IC50 values ranging from 6 to 39 nM [2]. Programs targeting PDE9 for CNS indications (Alzheimer's disease, schizophrenia) or cardiovascular/metabolic diseases can use this compound as a reference standard or scaffold-hopping starting point, especially where freedom-to-operate considerations favor pyrazolo[3,4-d]pyrimidines over the more crowded pyrazolopyrimidinone PDE9 chemotype space [2].

Selectivity Profiling Panel for Kinase-Focused Pyrazolo[3,4-d]pyrimidine Programs

Research groups developing pyrazolo[3,4-d]pyrimidine-based kinase inhibitors (mTOR, SGK1, Src-family) can use CAS 1021025-20-6 as a selectivity control compound to benchmark off-target H3 receptor engagement [3]. Because the 4-morpholino substitution is shared with mTOR tool compounds (e.g., WAY-600, mTOR IC50 = 9 nM) but the N1-butanamide substitution redirects activity away from mTOR and toward H3/PDE9, this compound enables dissection of substitution-dependent selectivity within a constant core scaffold, informing medicinal chemistry design rules for kinase–GPCR selectivity [3].

Academic Chemical Biology Tool for Dual H3/PDE Target Hypothesis Testing

Investigators exploring the intersection of histaminergic and cGMP signaling pathways—for instance, in synaptic plasticity, feeding behavior, or neuroinflammation—can employ CAS 1021025-20-6 as a dual-annotation probe [1] [2]. The documented H3 binding affinity combined with PDE9 patent annotation provides a rational basis for testing whether simultaneous modulation of histamine H3 autoreceptor function and cGMP hydrolysis yields synergistic pharmacological effects that neither H3-selective nor PDE9-selective tool compounds can achieve alone [1] [2].

Application
Selection Property
Validation Focus
Chemotype-switch H3 antagonist screening
Non-imidazole H3 binding scaffold
Species-ortholog affinity concordance, H3 selectivity panel
PDE9 inhibitor lead optimization
Pyrazolo[3,4-d]pyrimidine PDE9 chemotype
PDE9 enzymatic assay, kinase cross-reactivity profiling
Kinase selectivity profiling control
Orthogonal H3/PDE9 target engagement
Substitution-pattern selectivity, mTOR/SGK1 counter-screening
Dual H3/PDE target hypothesis testing
Dual-annotation chemical probe
Synergistic histaminergic/cGMP signaling endpoints
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